molecular formula C12H13N3O3S B6386136 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1261991-66-5

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6386136
CAS RN: 1261991-66-5
M. Wt: 279.32 g/mol
InChI Key: BWMQKVNYGSFCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% (also known as 5-DMSP-2-HPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a hydroxypyrimidine derivative and has been found to possess a number of biochemical and physiological effects.

Scientific Research Applications

5-DMSP-2-HPP has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of sulfamoylphenyl derivatives as inhibitors of the enzyme dihydroorotate dehydrogenase. It has also been used to investigate the effects of hydroxypyrimidines on the expression of the tumor suppressor gene p53. In addition, it has been used to study the effects of hydroxypyrimidines on the expression of the tumor suppressor gene p53.

Mechanism of Action

The mechanism of action of 5-DMSP-2-HPP is not fully understood. However, it is believed that the compound binds to the active site of the enzyme dihydroorotate dehydrogenase, thereby inhibiting its activity. In addition, it is believed that 5-DMSP-2-HPP may interact with DNA and affect the expression of certain genes, such as p53.
Biochemical and Physiological Effects
5-DMSP-2-HPP has been found to possess a number of biochemical and physiological effects. It has been found to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidines. In addition, it has been found to affect the expression of certain genes, such as p53. Furthermore, it has been found to affect the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of 5-DMSP-2-HPP in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively stable compound that can be easily synthesized. Furthermore, it is a relatively inexpensive compound that can be used in a variety of experiments. However, it is important to note that the compound can be toxic in high concentrations and should be used with caution.

Future Directions

There are a number of potential future directions for the use of 5-DMSP-2-HPP in scientific research. One potential direction is to further investigate its effects on the expression of tumor suppressor genes, such as p53. In addition, further research could be done to investigate its effects on other enzymes, such as dihydrofolate reductase. Moreover, further research could be done to investigate the potential therapeutic applications of 5-DMSP-2-HPP. Finally, further research could be done to investigate the potential toxicity of the compound in different concentrations.

Synthesis Methods

5-DMSP-2-HPP can be synthesized using a two-step process. The first step involves the reaction of 4-N,N-dimethylsulfamoylphenyl chloride with 2-hydroxypyrimidine in the presence of a base such as potassium carbonate. The second step involves the reaction of the resulting product with sodium hydroxide to form 5-DMSP-2-HPP.

properties

IUPAC Name

N,N-dimethyl-4-(2-oxo-1H-pyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-15(2)19(17,18)11-5-3-9(4-6-11)10-7-13-12(16)14-8-10/h3-8H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMQKVNYGSFCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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